2-(2-Methylphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one
Overview
Description
2-(2-Methylphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of phenoxypropanone derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one typically involves the following steps:
Formation of the Phenoxypropanone Backbone: This can be achieved by reacting 2-methylphenol with an appropriate halogenated propanone under basic conditions.
Introduction of the Piperazine Ring: The intermediate product is then reacted with 4-(pyrimidin-2-yl)piperazine under nucleophilic substitution conditions.
Industrial Production Methods
In an industrial setting, the synthesis might involve:
Large-scale reactors: to handle the exothermic nature of the reactions.
Purification techniques: such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring.
Reduction: Reduction reactions can target the carbonyl group in the propanone moiety.
Substitution: The phenoxy and piperazine groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
Oxidation products: Hydroxylated derivatives.
Reduction products: Alcohol derivatives.
Substitution products: Various substituted phenoxypropanone derivatives.
Scientific Research Applications
Medicinal Chemistry: As an intermediate in the synthesis of drugs targeting neurological disorders.
Biological Research: As a tool to study receptor-ligand interactions.
Industrial Chemistry: As a precursor for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one involves:
Binding to specific receptors: The piperazine moiety is known to interact with various neurotransmitter receptors.
Modulation of signaling pathways: The compound can influence intracellular signaling cascades, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylphenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one
- 2-(2-Methylphenoxy)-1-[4-(pyrimidin-4-yl)piperazin-1-yl]propan-1-one
Uniqueness
- Structural Features : The presence of the pyrimidin-2-yl group in the piperazine ring distinguishes it from other similar compounds.
- Biological Activity : The specific arrangement of functional groups may confer unique biological properties, making it a valuable compound for research.
Properties
IUPAC Name |
2-(2-methylphenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-14-6-3-4-7-16(14)24-15(2)17(23)21-10-12-22(13-11-21)18-19-8-5-9-20-18/h3-9,15H,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDYHIMTHMUBNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)N2CCN(CC2)C3=NC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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